1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one
Description
1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one is a sulfur-containing ethanone derivative featuring a 2,4-dimethylphenyl group at the carbonyl position and a 6-ethoxy-substituted benzothiazole moiety linked via a sulfanyl bridge. This compound belongs to a class of molecules where structural modifications at the aryl and heterocyclic groups significantly influence physicochemical and biological properties. The ethoxy group at the 6-position of the benzothiazole ring enhances electron-donating effects, while the dimethylphenyl group contributes to steric bulk and lipophilicity .
Synthesis of such compounds typically involves nucleophilic substitution reactions. For example, α-halogenated ketones react with thiol-containing heterocycles (e.g., 6-ethoxy-1,3-benzothiazole-2-thiol) in the presence of a base like sodium ethoxide, as described in analogous syntheses . Characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS, which confirm structural integrity and purity .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-4-22-14-6-8-16-18(10-14)24-19(20-16)23-11-17(21)15-7-5-12(2)9-13(15)3/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOSUVDFPNKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361277 | |
| Record name | 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-32-6 | |
| Record name | 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Coupling with 2,4-Dimethylphenyl Group: The final step involves coupling the benzothiazole derivative with a 2,4-dimethylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- In contrast, nitro or sulfonyl groups in analogues (e.g., ) increase electrophilicity, favoring interactions with nucleophilic enzyme residues.
- Steric and Lipophilic Profiles: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), which may improve membrane permeability compared to smaller substituents like phenylsulfonyl . Adamantyl derivatives (e.g., ) exhibit even higher logP values (>4.5) due to their rigid hydrocarbon structure.
- Biological Implications: Sulfanyl-linked benzothiazoles are explored for enzyme inhibition (e.g., elastase ). The target compound’s dimethylphenyl group may mimic hydrophobic binding pockets in enzymes, similar to adamantyl moieties in protease inhibitors .
Functional Group Variations and Their Impact
Sulfanyl vs. Sulfonyl Linkages
- The target compound’s sulfanyl bridge may participate in disulfide bond formation under oxidative conditions, altering bioavailability .
- Sulfonyl (C–SO$_2$–C): Increases polarity and metabolic stability. For example, 1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone is less prone to oxidation but may exhibit reduced cell permeability.
Heterocyclic Modifications
- Benzothiazole vs. Imidazole/Tetrazole: Imidazole-containing analogues (e.g., ) introduce basicity (pK$_a$ ~7), enabling pH-dependent solubility. Tetrazole derivatives (e.g., ) are bioisosteres for carboxylic acids, offering improved metabolic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
